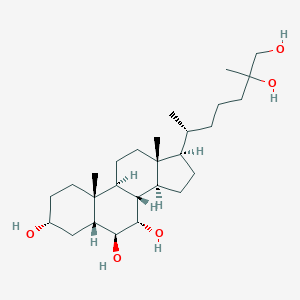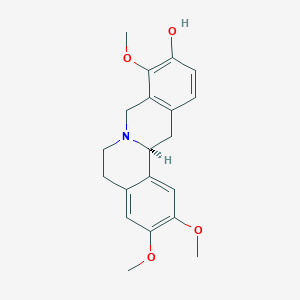
3-Isopropylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)benzene-1,2-diamine, also known by its chemical formula C9H14N2, is an aromatic amine compound. It consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, and a propan-2-yl group at the 3 position. This compound is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as n-aminopyridinium salts have been used as ammonia surrogates for the synthesis of secondary amines .
Mode of Action
It is known that n-aminopyridinium salts, which are structurally similar, engage in n-alkylation and in situ depyridylation to afford secondary aryl-alkyl amines without any overalkylation products . This suggests that 3-(Propan-2-yl)benzene-1,2-diamine may also undergo similar reactions.
Biochemical Pathways
Compounds with similar structures, such as n-arylbenzene-1,2-diamines, are important for synthesizing various benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)benzene-1,2-diamine typically involves the nitration of isopropylbenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a metal catalyst for reduction .
Industrial Production Methods
In industrial settings, the production of 3-(Propan-2-yl)benzene-1,2-diamine often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more stable amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, sulfonic acids, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, aminobenzene, and halogenated benzene compounds .
Scientific Research Applications
3-(Propan-2-yl)benzene-1,2-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N1-phenyl-N4-(propan-2-yl)benzene-1,4-diamine: Similar in structure but with different substitution patterns on the benzene ring.
Azobisisobutyronitrile (AIBN): An aromatic hydrocarbon with a similar hydrocarbon group but different functional groups.
Uniqueness
3-(Propan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and isopropyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-propan-2-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYDVLHBIPMKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595951 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-85-4 |
Source


|
| Record name | 3-(Propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

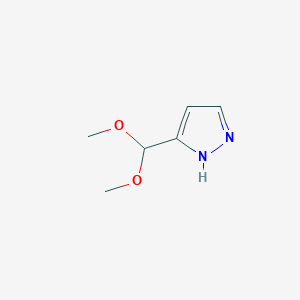
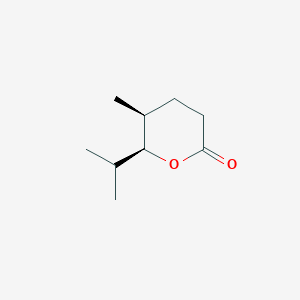
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)



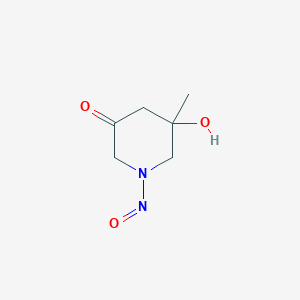

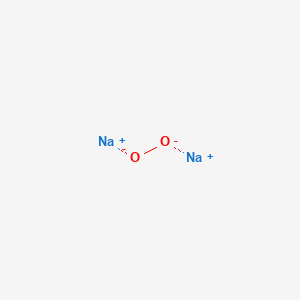
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
